N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a small-molecule compound featuring a piperidine-4-carboxamide core. Key structural elements include:
- A 2-fluorobenzyl group attached to the piperidine carboxamide nitrogen, introducing halogen-mediated hydrophobic interactions and metabolic stability.
- The 1,2,4-oxadiazole ring, a heterocyclic scaffold known for its bioisosteric properties and resistance to enzymatic degradation.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBDVHNIAEXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Synthesis of the Oxadiazole Ring: This can be accomplished through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the different ring systems together, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine moieties exhibit promising anticancer properties. For instance, derivatives similar to N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide have been shown to selectively inhibit cancer cell proliferation. In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain oxadiazole derivatives possess IC50 values in the micromolar range, demonstrating their potential as anticancer agents .
1.2 Antimicrobial Properties
The presence of the oxadiazole ring in the compound structure is associated with enhanced antimicrobial activity. Research has shown that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated significant minimum inhibitory concentrations (MIC) against various pathogens . This suggests that N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide may also exhibit antimicrobial properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological effects. The incorporation of specific substituents on the piperidine and pyridine rings can significantly influence biological activity. For example, modifications to the fluorophenyl group or variations in the oxadiazole substituents have been linked to enhanced potency against cancer cells .
Table 1: Summary of Biological Activities
Synthetic Strategies
The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules through techniques like microwave-assisted synthesis and one-pot reactions .
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
a) Impact of Heterocyclic Core
- The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., compound 7 , M136-0710 ) offers superior metabolic stability compared to oxazole -based derivatives (e.g., compounds) due to reduced susceptibility to oxidative cleavage .
- The 3-phenyl substitution on the oxadiazole (target compound) enhances hydrophobic interactions, whereas trifluoromethyl (compound 7 ) or methyl (M136-0710 ) groups modulate electronic properties and binding affinity.
Biological Activity
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex compound characterized by its unique chemical structure, which includes a fluorinated phenyl group and an oxadiazole moiety. This compound has garnered attention for its potential biological activities across various therapeutic areas.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 457.5 g/mol. The structure includes:
- A piperidine ring
- A pyridine derivative
- An oxadiazole ring
Biological Activity
The biological activities of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown inhibitory effects on various cancer cell lines. In vitro studies reported that certain oxadiazole derivatives have IC50 values ranging from 1.35 to 92.4 µM against multiple cancer types, including colon and lung cancers .
Antimicrobial Activity
The oxadiazole ring has been associated with antimicrobial properties. Studies have shown that compounds with this structure can inhibit the growth of bacteria and fungi. For example, derivatives were tested against Mycobacterium tuberculosis, showing effective inhibition at concentrations as low as 4–8 µM .
The mechanism by which N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with specific receptors that mediate cellular responses.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related oxadiazole derivatives, compounds were found to significantly inhibit the growth of various human cancer cell lines (HeLa, CaCo-2) with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against Mycobacterium bovis BCG in both active and dormant states. This suggests potential applications in treating tuberculosis .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of this compound?
Answer: The synthesis involves multi-step reactions requiring precise control of:
- Reaction conditions : Temperature (typically 80–120°C), solvent choice (e.g., DMF, ethanol), and catalyst selection (e.g., NaH for deprotonation steps) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Yield optimization : Key intermediates like the oxadiazole ring formation require stoichiometric ratios of reagents (e.g., 1:1.2 for nitrile to hydroxylamine reactions) .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, DMF, 100°C | 65–75 | |
| Piperidine coupling | EDCI/HOBt, DCM, RT | 50–60 | |
| Fluorophenyl methylation | K₂CO₃, DMF, 80°C | 70–80 |
Q. Q2. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 471.536 g/mol) .
- X-ray crystallography : For unambiguous confirmation of the oxadiazole-pyridine-piperidine backbone geometry .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Answer:
- Structural analogs : Synthesize derivatives with substitutions at the fluorophenyl (e.g., Cl, OCH₃) or oxadiazole (e.g., thiadiazole replacement) positions .
- Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using in vitro binding assays (IC₅₀ determination) and cell-based models (e.g., cancer cell lines) .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Table 2: Example SAR Modifications and Hypothesized Effects
| Modification | Target Property | Expected Impact |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Lipophilicity | Increased membrane permeability |
| Oxadiazole → Thiadiazole | Electronic profile | Altered binding affinity |
Q. Q4. How can computational methods predict potential biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding sites compatible with the compound’s oxadiazole and piperidine motifs .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from oxadiazole, hydrophobic regions from fluorophenyl) .
- Machine learning : Train models on existing bioactivity data of oxadiazole-containing compounds to predict novel targets .
Q. Q5. How should researchers address contradictory data in stability studies?
Answer:
- Controlled degradation studies : Expose the compound to stressors (UV light, pH 3–9 buffers) and monitor degradation products via LC-MS .
- Kinetic analysis : Calculate degradation rate constants (k) under different conditions to identify instability triggers (e.g., hydrolysis of the carboxamide group at pH > 8) .
- Cross-validation : Compare stability profiles with structurally related compounds (e.g., analogs lacking the fluorophenyl group) to isolate contributing factors .
Q. Q6. What strategies resolve low solubility in biological assays?
Answer:
Q. Q7. How can in vivo efficacy be evaluated preclinically?
Answer:
- Pharmacokinetics : Administer in rodent models (IV/PO) to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
- Disease models : Test in xenograft (cancer) or LPS-induced inflammation models, monitoring biomarkers (e.g., TNF-α, IL-6) .
- Toxicity screening : Assess hepatic/renal function (ALT, creatinine) and hematological parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
